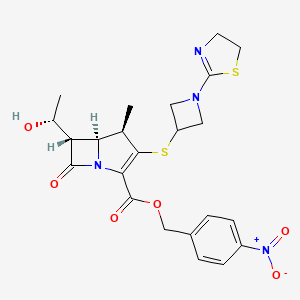

(4-Nitrophenyl)methyl Tebipenem

Description

Evolution of Beta-Lactam Antibiotics and the Carbapenem (B1253116) Class

The discovery of penicillin in 1928 by Alexander Fleming heralded the dawn of the antibiotic era and introduced the world to the potent antibacterial activity of β-lactam compounds. nih.govnih.gov This foundational discovery spurred decades of research, leading to the development of a vast and diverse family of β-lactam antibiotics, including cephalosporins, monobactams, and the highly potent carbapenems. wikipedia.orgnih.gov

The first member of the carbapenem class, thienamycin, was isolated from Streptomyces cattleya and exhibited an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net However, thienamycin's inherent instability limited its clinical utility. This led to the development of more stable synthetic and semi-synthetic derivatives, such as imipenem, which became the first carbapenem to be approved for clinical use. researchgate.netpatsnap.com

Carbapenems are structurally unique among β-lactam antibiotics. researchgate.netsperotherapeutics.com They possess a carbapenem core, which is a bicyclic ring system where a carbon atom replaces the sulfur atom typically found in the thiazolidine (B150603) ring of penicillins, and a double bond is present between C-2 and C-3 of the five-membered ring. patsnap.comgoogle.com This structural configuration confers a high degree of resistance to many bacterial β-lactamases, the enzymes responsible for inactivating most other β-lactam antibiotics. researchgate.netpatsnap.com Consequently, carbapenems are often reserved as last-line agents for treating severe and multidrug-resistant bacterial infections. researchgate.netgoogle.com

Rationale for Prodrug Strategies in Antimicrobial Drug Discovery

A significant hurdle in the development of new antimicrobial agents is achieving effective delivery of the active pharmaceutical ingredient (API) to the site of infection. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical transformation. google.comnih.gov This strategy is a cornerstone of modern medicinal chemistry, employed to overcome a range of biopharmaceutical challenges. google.comama-assn.org

Addressing Biopharmaceutical Challenges in Active Pharmaceutical Ingredient Delivery

Many potent APIs suffer from poor oral bioavailability, meaning they are not efficiently absorbed into the bloodstream when taken by mouth. orgsyn.org This can be due to factors such as low aqueous solubility, poor membrane permeability, or extensive metabolism in the gut or liver before reaching systemic circulation. orgsyn.orgnih.gov Intravenous administration is often the only viable option for such drugs, which can be inconvenient and costly, particularly for long-term therapy. orgsyn.org Prodrug design aims to temporarily modify the physicochemical properties of the API to improve its absorption and distribution. google.com For instance, a highly polar and poorly permeable drug can be made more lipophilic by attaching a non-polar promoiety, facilitating its passage across the lipid-rich cell membranes of the gastrointestinal tract. google.com

Furthermore, some APIs may be chemically unstable in the harsh acidic environment of the stomach. ama-assn.org A prodrug can be designed to protect the active molecule from degradation until it reaches a more favorable environment in the intestine for absorption. ama-assn.org

Strategic Molecular Design for Enhanced Bioavailability and Pharmacokinetic Properties

The design of a successful prodrug requires careful consideration of the chemical linkage between the parent drug and the promoiety. This linker must be stable enough to remain intact until the drug reaches its intended target for absorption but must also be readily cleavable by specific enzymes in the body to release the active drug. nih.gov

Common strategies in prodrug design include the formation of esters, carbonates, or amides at key functional groups of the parent drug. google.com The choice of the promoiety is critical and can be tailored to exploit specific metabolic pathways or transport mechanisms in the body to enhance bioavailability. google.comresearchgate.net For example, some prodrugs are designed to be recognized by and transported across the intestinal wall by specific nutrient transporters. The ultimate goal is to optimize the pharmacokinetic profile of the drug, ensuring that a sufficient concentration of the active form reaches the site of infection to exert its therapeutic effect. researchgate.net

Overview of Tebipenem (B1682724) and its Prodrug, Tebipenem Pivoxil

Tebipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of bacterial pathogens, including many that are resistant to other classes of antibiotics. However, like many other carbapenems, tebipenem itself has low oral bioavailability. researchgate.net To address this limitation, a prodrug form, tebipenem pivoxil, was developed. wikipedia.org

Significance of Orally Bioavailable Carbapenems in Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, poses a significant threat to global public health. Infections caused by these organisms are often difficult to treat and are associated with high rates of morbidity and mortality. Carbapenems are a critical tool in the fight against MDR infections, but their use has been largely confined to the hospital setting due to the need for intravenous administration. google.com

The availability of an orally bioavailable carbapenem would represent a major advancement in antimicrobial therapy. It would allow for the treatment of serious infections in an outpatient setting, reducing the need for hospitalization and its associated costs and risks. Furthermore, it would facilitate the transition of patients from intravenous to oral therapy, allowing for earlier hospital discharge. google.com Tebipenem pivoxil is the first orally available carbapenem prodrug to undergo advanced clinical development. wikipedia.org

The Role of Tebipenem as the Active Moiety in Therapeutic Action

Tebipenem pivoxil is a pivaloyloxymethyl ester of tebipenem. After oral administration, tebipenem pivoxil is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active form, tebipenem. Tebipenem then enters the systemic circulation and is distributed to the sites of infection, where it exerts its antibacterial effect.

The antibacterial activity of tebipenem, like all β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis. google.com It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. researchgate.net The disruption of cell wall integrity leads to bacterial cell death. The "(4-Nitrophenyl)methyl" moiety, also known as a p-nitrobenzyl (PNB) group, is not part of the final, marketed prodrug. Instead, p-nitrobenzyl esters of carbapenems, such as (4-Nitrophenyl)methyl Tebipenem, serve as crucial intermediates in the chemical synthesis of the final active drug or its prodrug form. patsnap.com In the synthesis of tebipenem pivoxil, a p-nitrobenzyl group is often used as a protecting group for the carboxylic acid function of the carbapenem core. patsnap.com This protecting group is stable during certain reaction steps and can be selectively removed later in the synthesis to either yield the free carboxylic acid of tebipenem or allow for the attachment of the pivoxil promoiety. patsnap.com

| Compound Name | Chemical Formula | Molar Mass | Role |

| Tebipenem | C16H21N3O4S2 | 383.5 g/mol | Active antibacterial agent |

| Tebipenem Pivoxil | C22H31N3O6S2 | 497.6 g/mol | Oral prodrug of Tebipenem |

| This compound | C23H26N4O6S2 | 518.6 g/mol | Synthetic intermediate |

| p-Nitrobenzyl alcohol | C7H7NO3 | 153.14 g/mol | Component of the protecting group |

Table 1: Key Chemical Compounds

| Carbapenem | Administration Route | Key Features |

| Imipenem | Intravenous | First clinically used carbapenem; co-administered with cilastatin. researchgate.netpatsnap.com |

| Meropenem (B701) | Intravenous | Stable to renal dehydropeptidase I; broad-spectrum activity. patsnap.com |

| Ertapenem (B1671056) | Intravenous | Longer half-life allowing for once-daily dosing for certain infections. |

| Doripenem | Intravenous | Potent activity against Pseudomonas aeruginosa. |

| Tebipenem Pivoxil | Oral | First orally bioavailable carbapenem prodrug. wikipedia.org |

Table 2: Comparison of Selected Carbapenems

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26N4O6S2 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H26N4O6S2/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)35-16-9-25(10-16)23-24-7-8-34-23)22(30)33-11-14-3-5-15(6-4-14)27(31)32/h3-6,12-13,16-18,28H,7-11H2,1-2H3/t12-,13-,17-,18-/m1/s1 |

InChI Key |

PTPXCXBTGGXERT-XHSVMWQWSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Pathways for 4 Nitrophenyl Methyl Tebipenem

Precursor Compounds in the Synthetic Route to (4-Nitrophenyl)methyl Tebipenem (B1682724)

The construction of (4-Nitrophenyl)methyl Tebipenem relies on the availability of two primary precursor molecules, each requiring its own dedicated synthetic pathway.

The core of the molecule is a 1β-methylcarbapenem skeleton. nih.gov For the synthesis of this compound, this backbone must be chemically activated to facilitate the crucial C-2 side chain attachment. A common strategy involves converting the C-2 enol into a good leaving group, such as a phosphate (B84403) ester. This activated precursor is often referred to as an azabicyclo phosphate or carbapenem (B1253116) enol phosphate. google.com

The synthesis of this carbapenem core is a complex undertaking, often starting from simpler, naturally occurring chiral molecules to establish the correct stereochemistry. nih.gov The p-nitrobenzyl ester group is typically introduced at an appropriate stage to protect the C-3 carboxylic acid, ensuring it does not interfere with subsequent reactions.

Table 1: Key Carbapenem Backbone Precursor

| Compound Name | Role in Synthesis | Key Structural Features |

| (4-Nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-2-(diphenylphosphonooxy)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | Activated Carbapenem Core | 1β-methylcarbapenem skeleton, p-Nitrobenzyl (PNB) protecting group, Diphenylphosphate activating group at C-2 |

The distinctive C-2 side chain of Tebipenem is a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio group. nih.gov The precursor molecule that provides this moiety is 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, typically used as its hydrochloride salt to improve stability. google.com The development of practical and cost-effective synthetic routes for this specific thiol donor has been a focus of research, as it is critical for the large-scale production of the final antibiotic. nih.gov The synthesis of this precursor involves the construction of the azetidine (B1206935) ring followed by its linkage to the thiazoline fragment. nih.govresearchgate.net

Table 2: Azetidine-Thiazoline Moiety Donor

| Compound Name | Role in Synthesis | Key Functional Group |

| 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride | C-2 Side Chain Precursor | Thiol (-SH) group for nucleophilic attack |

Synthetic Methodologies for the Formation of this compound

The formation of this compound is achieved by creating a thioether bond between the carbapenem backbone and the azetidine-thiazoline side chain.

The core reaction is a nucleophilic substitution, often described as a condensation reaction. google.comresearchgate.net In this process, the thiol group on the 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine precursor acts as the nucleophile. The reaction is initiated by deprotonating the thiol with a suitable base to form a more potent thiolate anion. This anion then attacks the electron-deficient C-2 position of the activated carbapenem enol phosphate, displacing the diphenylphosphate leaving group. This results in the formation of the desired C-S bond, linking the side chain to the carbapenem core. google.com

The choice of solvent and catalyst is critical for the success of the condensation reaction.

Acetonitrile (B52724) (MeCN) : This polar aprotic solvent is frequently used for this reaction. google.comresearchgate.net It is effective at dissolving the polar reactants and intermediates without participating in or interfering with the nucleophilic substitution reaction. researchgate.net

N,N-Diisopropylethylamine (DIPEA) : Also known as Hünig's base, DIPEA is employed as a non-nucleophilic organic base. google.com Its primary role is to deprotonate the thiol group of the azetidine-thiazoline moiety, thereby activating it for the nucleophilic attack. Because DIPEA is sterically hindered, it is a poor nucleophile itself and does not compete with the thiolate in reacting with the carbapenem backbone. chemicalbook.com It also serves to neutralize any acidic byproducts generated during the reaction.

One patented method describes a highly controlled process where a solution of the azabicyclo phosphate and the azetidine-thiazoline hydrochloride salt in acetonitrile is cooled to between -10 and -5 °C. Diisopropylethylamine is then added dropwise over an hour, followed by stirring at 0 to 5 °C for 5 to 6 hours. google.com This careful control of temperature and addition rate helps to manage the exothermic nature of the reaction and minimize side-product formation.

The purification protocol is also crucial for enhancing the final yield and purity. After the initial reaction, a series of washing and stirring steps using different solvents is employed. This may include washing with water, followed by stirring the crude product sequentially in acetonitrile, isopropanol, and ethyl acetate to remove unreacted starting materials and impurities. google.com This refined process leads to a higher yield of the desired intermediate compared to less optimized methods. google.com

Table 3: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimized Condition | Rationale |

| Solvent | Acetonitrile | Good solubility for reactants, non-interfering. google.com |

| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic base for thiol activation. google.com |

| Initial Temperature | -10 to -5 °C (during DIPEA addition) | Controls reaction rate and minimizes side reactions. google.com |

| Reaction Temperature | 0 to 5 °C | Allows the reaction to proceed to completion efficiently. google.com |

| Reaction Time | 5 to 6 hours | Ensures complete conversion of starting materials. google.com |

| Purification | Sequential stirring in water, acetonitrile, isopropanol, and ethyl acetate | Systematically removes different types of impurities to improve final product purity and yield. google.com |

Strategies for the Deprotection of the 4-Nitrophenyl Methyl Group from this compound

The selection of an appropriate deprotection strategy for the 4-nitrophenylmethyl group is paramount in the synthesis of tebipenem. The ideal method must be highly efficient, selective, and afford the final product in high purity, while avoiding degradation of the sensitive carbapenem core. Over the years, various approaches have been investigated, each with its own set of advantages and limitations.

Evaluation of Historical Deprotection Approaches and Associated Limitations (e.g., Zinc-Mediated Reduction)

Historically, reductive cleavage using metals has been explored for the deprotection of p-nitrobenzyl esters. Zinc-mediated reduction, in particular, has been investigated as a potentially safer and more cost-effective alternative to high-pressure catalytic hydrogenation. This method typically involves the use of zinc dust in the presence of a proton source.

Development and Optimization of Catalytic Hydrogenation Protocols (e.g., Palladium-Carbon Catalysis)

Catalytic hydrogenation has emerged as the most widely adopted and efficient method for the deprotection of the 4-nitrophenylmethyl group in the synthesis of tebipenem and other carbapenems. This process typically employs a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the reduction of the nitro group to an amine, followed by the hydrogenolysis of the benzylic carbon-oxygen bond to release the free carboxylic acid of tebipenem.

The key advantage of catalytic hydrogenation lies in its high efficiency and the clean nature of the reaction, which often results in high yields and purity of the final product. The catalyst can, in principle, be recovered and reused, adding to the economic viability of the process on an industrial scale. The development of optimized protocols has been crucial in maximizing the efficacy of this method.

Influence of Reaction Parameters on Deprotection Efficiency and Product Purity

The success of the catalytic hydrogenation of this compound is highly dependent on the careful control of several key reaction parameters. The interplay of these factors directly impacts the reaction rate, yield, and the impurity profile of the resulting tebipenem.

Interactive Data Table: Influence of Reaction Parameters on Catalytic Hydrogenation of this compound (Illustrative Data)

| Parameter | Value | Effect on Deprotection Efficiency | Effect on Product Purity |

| Catalyst Loading (wt%) | 5% | Moderate reaction rate | High |

| 10% | Optimal reaction rate | High | |

| 15% | Faster reaction rate, potential for over-reduction | May decrease with prolonged reaction times | |

| Hydrogen Pressure (psi) | 50 | Slower reaction rate | High |

| 100 | Optimal reaction rate | High | |

| 150 | Faster reaction rate, increased risk of side reactions | Potential for impurity formation | |

| Temperature (°C) | 25 | Slower reaction rate | High |

| 40 | Optimal reaction rate | High | |

| 60 | Faster reaction rate, risk of carbapenem degradation | Potential for increased degradation products | |

| Solvent | Tetrahydrofuran (B95107) (THF) | Good solubility of starting material, efficient reaction | High |

| Ethyl Acetate | Good solubility, efficient reaction | High | |

| Methanol | Can be used, may require co-solvent for solubility | Generally high, but may vary |

Note: The data in this table is illustrative and intended to represent general trends observed in the catalytic hydrogenation of p-nitrobenzyl protected carbapenems. Actual optimal conditions may vary.

Detailed Research Findings:

Catalyst Loading: The amount of palladium on carbon catalyst used is a critical factor. While a higher catalyst loading can accelerate the reaction, it also increases costs. Optimization studies aim to find the lowest effective catalyst loading that provides a reasonable reaction time without compromising yield and purity.

Hydrogen Pressure: The pressure of hydrogen gas directly influences the rate of hydrogenation. Higher pressures generally lead to faster reactions. However, excessively high pressures can increase the risk of over-reduction or other side reactions and necessitate specialized high-pressure equipment.

Temperature: The reaction temperature must be carefully controlled. While elevated temperatures can increase the reaction rate, the carbapenem nucleus is susceptible to thermal degradation. Therefore, the reaction is typically carried out at or slightly above room temperature to maintain the integrity of the molecule.

Solvent: The choice of solvent is crucial for ensuring the solubility of the this compound starting material and facilitating efficient contact with the catalyst and hydrogen. Solvents such as tetrahydrofuran (THF) and ethyl acetate are commonly employed due to their ability to dissolve the reactant and their compatibility with the reaction conditions. The polarity and nature of the solvent can also influence the rate and selectivity of the hydrogenation.

Preclinical Pharmacological Investigations of Tebipenem Derived from the Intermediate

Mechanism of Action Studies of Tebipenem (B1682724)

Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis. patsnap.com This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comfrontiersin.org The inactivation of these enzymes disrupts the integrity of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. patsnap.com

Tebipenem exhibits potent inhibitory activity against multiple essential PBPs in both Gram-positive and Gram-negative bacteria. nih.govasm.org This broad-spectrum PBP inhibition is a key contributor to its powerful antimicrobial effect. asm.org In Gram-negative bacteria, tebipenem is primarily an inhibitor of PBP 2. nih.govasm.org

Studies on Streptococcus pneumoniae have provided detailed insights into the molecular interactions between tebipenem and PBPs. Crystal structures of tebipenem complexed with S. pneumoniae PBP 2X and PBP 1A revealed that the C-2 side chain of tebipenem forms crucial hydrophobic interactions within the active site of these proteins. nih.gov Specifically, this side chain interacts with conserved tryptophan and threonine residues (Trp374 and Thr526 in PBP 2X, and Trp411 and Thr543 in PBP 1A). nih.gov These interactions are considered a common feature for carbapenem (B1253116) binding to PBPs and are vital for the acylation and subsequent inactivation of the enzyme. nih.gov The binding process can induce a conformational change in the enzyme's active site pocket. nih.gov

A critical attribute of carbapenems, including tebipenem, is their stability against hydrolysis by many common β-lactamase enzymes, which are a primary mechanism of resistance in bacteria. frontiersin.org

Tebipenem's structure confers stability against many clinically relevant serine β-lactamases. nih.govnih.govasm.org It is resistant to hydrolysis by common Class A and C enzymes, including TEM-1, various CTX-M extended-spectrum β-lactamases (ESBLs), and AmpC β-lactamases. nih.govnih.govasm.orgresearchgate.net This stability allows tebipenem to maintain its activity against many multidrug-resistant Gram-negative bacteria that produce these enzymes. nih.govasm.org The unique stereochemistry of the carbapenem core, including the 6-hydroxyethyl side chain, contributes to this resistance by sterically hindering the approach of the β-lactamase active site serine. nih.gov

However, like other carbapenems, tebipenem is susceptible to hydrolysis by carbapenemase enzymes, such as KPC (Klebsiella pneumoniae carbapenemase), OXA-48, and metallo-β-lactamases like NDM-1. nih.govnih.govasm.org Studies have determined the catalytic efficiency (kcat/Km) of these enzymes against tebipenem, confirming its vulnerability to these specific resistance mechanisms. nih.govresearchgate.net

Carbapenems can be metabolized and inactivated in humans by a renal enzyme called dehydropeptidase-I (DHP-I). nih.govpsu.edu The first carbapenem, imipenem, is highly susceptible to DHP-I and requires co-administration with a DHP-I inhibitor, cilastatin. nih.gov

A key structural feature of tebipenem, and other second-generation carbapenems like meropenem (B701), is the presence of a methyl group at the C-1β position of the carbapenem nucleus. nih.govpsu.edunih.gov This 1-β-methyl group provides significantly improved stability against hydrolysis by DHP-I. psu.edunih.govelsevierpure.com Studies comparing carbapenems with and without this substitution have demonstrated that the 1-β-methyl group makes the molecule a much poorer substrate for the enzyme, thereby increasing its in vivo stability and eliminating the need for a co-administered DHP-I inhibitor. psu.edunih.govresearchgate.net For example, meropenem was found to be four times more resistant to human DHP-I than imipenem. psu.edunih.gov

Enzymatic Stability Against Beta-Lactamase-Mediated Hydrolysis

Antimicrobial Spectrum Analysis of Tebipenem

Tebipenem demonstrates a broad spectrum of antimicrobial activity, encompassing many clinically important pathogens. nih.gov Its activity extends to numerous Gram-positive and Gram-negative aerobes and anaerobes. researchgate.net

Tebipenem is active against a range of Gram-positive pathogens. nih.gov This includes Staphylococcus aureus (methicillin-susceptible strains), Staphylococcus epidermidis, Enterococcus faecalis, various Streptococcus species, including Streptococcus pneumoniae and Streptococcus pyogenes, and others. researchgate.netnih.gov Its potency against many of these organisms is notable, often showing lower minimum inhibitory concentrations (MICs) than other carbapenems like meropenem. researchgate.net While it has reduced activity against methicillin-resistant Staphylococcus aureus (MRSA), its potent activity against a wide array of other Gram-positive bacteria is a significant feature of its preclinical profile. nih.govresearchgate.net

Table 1: In Vitro Activity of Tebipenem Against Selected Gram-Positive Pathogens MIC values are presented in μg/mL. Data sourced from multiple studies.

Data compiled from references nih.govresearchgate.netnih.gov. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table of Mentioned Compounds

Activity Profile Against Gram-Negative Bacterial Species

Tebipenem, the active form of the prodrug (4-Nitrophenyl)methyl Tebipenem, demonstrates potent in vitro activity against a wide spectrum of Gram-negative bacteria, particularly members of the Enterobacterales order. asm.orgsemanticscholar.org Its efficacy is comparable to that of other carbapenems like meropenem and ertapenem (B1671056). asm.orgnih.gov

Studies have consistently shown low Minimum Inhibitory Concentration (MIC) values for tebipenem against common uropathogens. Against clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, tebipenem exhibits significant potency. For E. coli, the MIC required to inhibit 90% of isolates (MIC90) is reported to be as low as 0.03 mg/L, equivalent to meropenem and ertapenem. nih.gov Similarly, for K. pneumoniae, the MIC90 is around 0.06 mg/L to 0.125 mg/L. nih.gov The activity against P. mirabilis is also notable, with a reported MIC90 of 0.06 mg/L to 0.12 mg/L. asm.orgnih.gov However, some studies indicate that ertapenem may be more potent against P. mirabilis. asm.org

The antibacterial activity of tebipenem can be influenced by testing conditions. An increase in inoculum size can lead to a decrease in its measured activity. nih.gov While its potency is largely unaffected by the presence of human serum or urine, a slight decrease in activity against P. mirabilis has been noted in the presence of human urine. nih.gov In contrast to its strong activity against Enterobacterales, tebipenem shows limited clinical utility against Pseudomonas aeruginosa and Acinetobacter species, with MICs often ranging from 8 to 64 mg/L. nih.govnih.gov

Table 1: In Vitro Activity of Tebipenem against Selected Gram-Negative Bacterial Species This table is interactive. You can sort and filter the data.

| Bacterial Species | Number of Isolates | Tebipenem MIC50 (mg/L) | Tebipenem MIC90 (mg/L) | Tebipenem MIC Range (mg/L) |

|---|---|---|---|---|

| Escherichia coli | 101 | ≤0.015 | 0.03 | - |

| Klebsiella pneumoniae | 208 | 0.03 | 0.06 | - |

| Proteus mirabilis | 103 | 0.06 | 0.12 | - |

| Enterobacterales | 3,576 | - | 0.06 | - |

| Enterobacter aerogenes | - | - | ≤0.125 | - |

| Pseudomonas aeruginosa | - | - | 64 | - |

| Acinetobacter baumannii | - | - | 64 | - |

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

A key attribute of tebipenem is its robust activity against multidrug-resistant (MDR) Gram-negative pathogens. asm.org It is particularly effective against Enterobacterales strains that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which confer resistance to many other β-lactam antibiotics. nih.gov The in vitro activity of tebipenem is generally not affected by the presence of these common resistance mechanisms. nih.gov

Tebipenem has demonstrated potent activity against ESBL-producing E. coli and K. pneumoniae. nih.gov Studies evaluating a collection of third-generation cephalosporin-resistant isolates found that the tebipenem MIC90 was 0.03 mg/L for E. coli and 0.125 mg/L for K. pneumoniae. nih.gov Furthermore, its efficacy is maintained against isolates that are co-resistant to other oral antibiotics, such as ciprofloxacin (B1669076) and trimethoprim/sulfamethoxazole. nih.gov Against a panel of MDR Enterobacterales isolates, defined as being non-susceptible to at least one agent in three or more antimicrobial classes, tebipenem demonstrated an MIC90 of 0.25 mg/L. asm.org

The carbapenems as a class, including tebipenem, are generally considered stable against ESBLs and AmpC enzymes. This stability allows tebipenem to be a viable option for infections caused by these challenging pathogens. However, like other carbapenems, its activity is compromised against isolates that have acquired carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC). nih.gov

Table 2: Tebipenem Activity against Resistant Enterobacterales Phenotypes This table is interactive. You can sort and filter the data.

| Phenotype | Number of Isolates | Tebipenem MIC50 (mg/L) | Tebipenem MIC90 (mg/L) |

|---|---|---|---|

| ESBL-phenotype | 161 | 0.03 | 0.25 |

| Multidrug-Resistant (MDR) | 172 | 0.03 | 0.25 |

| Co-resistant to Levofloxacin & SMX/TMP | 95 | 0.016 | 0.25 |

Data sourced from a 2023 study on Enterobacterales from outpatient settings. asm.org SMX/TMP: Sulfamethoxazole/trimethoprim

Investigation of Activity Against Biothreat Pathogens

Tebipenem has been evaluated for its in vitro activity and in vivo efficacy against several high-priority biothreat pathogens. asm.org Research has demonstrated its potent in vitro activity against the causative agents of anthrax (Bacillus anthracis) and plague (Yersinia pestis), which are classified as CDC Category A biothreat agents. asm.org

In a study using a diverse panel of 30 strains for each pathogen, tebipenem showed very low MIC values. For B. anthracis, the MICs ranged from 0.001 to 0.008 µg/ml. asm.org Against Y. pestis, the activity was even more pronounced, with MICs ranging from ≤0.0005 to 0.03 µg/ml. asm.org The activity extended to CDC Category B pathogens as well, with MICs of 0.25 to 1 µg/ml for Burkholderia mallei and 1 to 4 µg/ml for Burkholderia pseudomallei. asm.org Notably, tebipenem was found to be inactive against most strains of Francisella tularensis. asm.org

Table 3: In Vitro Activity of Tebipenem against Biothreat Pathogens This table is interactive. You can sort and filter the data.

| Pathogen | CDC Category | Number of Strains | Tebipenem MIC Range (µg/ml) |

|---|---|---|---|

| Bacillus anthracis | A | 30 | 0.001 - 0.008 |

| Yersinia pestis | A | 30 | ≤0.0005 - 0.03 |

| Burkholderia mallei | B | 30 | 0.25 - 1 |

| Burkholderia pseudomallei | B | 30 | 1 - 4 |

| Francisella tularensis | A | 29 | MIC50 of 16 µg/ml |

Data sourced from a 2021 study by the American Society for Microbiology. asm.org

In Vitro Susceptibility Determination Methodologies

Minimum Inhibitory Concentration (MIC) Assessment Protocols

The in vitro susceptibility of bacterial isolates to tebipenem is determined using standardized methodologies to ensure reproducibility and comparability of results. The primary method used in preclinical and clinical studies is broth microdilution (BMD). nih.gov These tests are performed according to the guidelines established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO). nih.gov

In a typical BMD protocol, tebipenem powder is dissolved and prepared into a stock solution, which is then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates. nih.gov A standardized bacterial inoculum, typically around 5 × 10^5 colony-forming units (CFU)/mL, is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of tebipenem that completely inhibits visible bacterial growth. nih.gov Quality control is maintained using reference bacterial strains, such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603, as stipulated by CLSI documents. nih.gov

Minimum Bactericidal Concentration (MBC) Characterization

The bactericidal activity of tebipenem is characterized through methods such as time-kill assays and the determination of the Minimum Bactericidal Concentration (MBC). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or a 3-log10) reduction in the initial bacterial inoculum after a specific incubation period, typically 24 hours. nih.gov

Time-kill studies performed on both non-ESBL and ESBL-producing strains of E. coli and K. pneumoniae have shown that tebipenem exhibits bactericidal activity. nih.gov At concentrations of 4 to 8 times the MIC, tebipenem was found to be bactericidal within 4 hours against these organisms, which was comparable to the activity of meropenem at 4 times its MIC. nih.gov One study reported MBC value ranges for tebipenem against Escherichia coli (0.016-2 µg/mL) and Klebsiella pneumoniae (0.031-32 µg/mL). nih.gov These studies confirm that tebipenem does not just inhibit growth but actively kills the bacteria.

In Vivo Efficacy Assessments in Preclinical Infection Models

The in vivo efficacy of tebipenem has been demonstrated in various preclinical infection models, primarily using mice. These models are crucial for evaluating the potential therapeutic effectiveness of the compound in a living system and for informing its clinical development. asm.orgnih.gov

Tebipenem has shown efficacy in murine models of complicated urinary tract infection (cUTI), including the ascending UTI model, as well as in thigh and lung infection models. asm.org In a neutropenic murine thigh infection model using various strains of Enterobacteriaceae, tebipenem induced logarithmic killing of the bacteria. nih.gov The pharmacodynamic parameter that best correlates with its efficacy in these models is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC). nih.gov

In biothreat pathogen models, tebipenem also demonstrated significant protective effects. asm.org In a murine model of inhalational anthrax caused by B. anthracis, treatment with tebipenem resulted in survival rates of 73-75%, which were significantly higher than the vehicle control group and comparable to the positive control, ciprofloxacin. asm.org Similarly, in a murine model of pneumonic plague caused by Y. pestis, all animals in the tebipenem-treated group survived, a significant improvement over the control group. asm.org These in vivo studies support the in vitro findings and highlight the potential of tebipenem for treating serious infections. asm.orgsemanticscholar.org

Table 4: Summary of In Vivo Efficacy in Murine Infection Models This table is interactive. You can sort and filter the data.

| Infection Model | Pathogen | Key Efficacy Finding | Reference |

|---|---|---|---|

| Ascending Urinary Tract Infection (UTI) | Escherichia coli | Good antibacterial potency demonstrated. | asm.org |

| Neutropenic Thigh Infection | Enterobacteriaceae | Induced logarithmic killing of bacteria. | nih.gov |

| Lung Infection | Enterobacteriaceae | Efficacy demonstrated. | asm.org |

| Inhalational Anthrax | Bacillus anthracis | 73-75% survival rate. | asm.org |

| Pneumonic Plague | Yersinia pestis | 100% survival rate. | asm.org |

Murine Models of Soft Tissue, Pulmonary, and Urinary Tract Infections

Tebipenem's efficacy has been demonstrated in various murine models that simulate common human infections, providing key insights into its pharmacodynamic profile.

Soft Tissue Infection Model: A well-characterized neutropenic murine thigh infection model has been utilized to study the pharmacokinetics and pharmacodynamics of tebipenem against key pathogens. nih.govnih.gov In this model, tebipenem exhibited time-dependent bactericidal activity. nih.gov The pharmacodynamic parameter that best correlated with its efficacy was the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC), adjusted for the dosing interval. nih.gov Studies involving multiple strains of Escherichia coli and Klebsiella pneumoniae, including those producing extended-spectrum β-lactamases (ESBLs), showed that tebipenem could achieve significant bacterial killing. nih.govnih.gov The median fAUC/MIC ratio required to achieve bacterial stasis (halting of growth) against these Enterobacteriaceae strains was determined to be 23. nih.gov

Interactive Data Table: Pharmacodynamic Targets for Tebipenem in Murine Thigh Infection Model

| Pathogen Group | PK/PD Index | Efficacy Endpoint | Required Value (Median) | Source(s) |

| Enterobacteriaceae (E. coli, K. pneumoniae) | fAUC/MIC · 1/tau | Net Bacterial Stasis | 23 | nih.gov |

Pulmonary Infection Models: Tebipenem pivoxil has demonstrated significant therapeutic efficacy in murine respiratory infection models against common causative pathogens. researchgate.netchemotherapy.or.jp In models of infection with penicillin-resistant Streptococcus pneumoniae (PRSP) and β-lactamase-nonproducing ampicillin-resistant Haemophilus influenzae, tebipenem pivoxil showed superior efficacy compared to other oral agents like cefditoren (B193786) pivoxil and faropenem. researchgate.netchemotherapy.or.jp

Furthermore, the combination of tebipenem with the β-lactamase inhibitor avibactam (B1665839) has been shown to be effective in a mouse model of Mycobacterium abscessus lung infection. nih.govasm.org The oral prodrugs, tebipenem-pivoxil and avibactam ARX-1796, demonstrated efficacy in this difficult-to-treat infection model, suggesting a potential role for this combination in treating M. abscessus pulmonary disease. nih.govasm.orgresearchwithnj.com

Urinary Tract Infection (UTI) Models: The efficacy of tebipenem has been assessed in murine models of ascending UTI and acute pyelonephritis (AP). asm.orgnih.gov In a neutropenic murine AP model using various Enterobacteriaceae isolates, the relationship between drug exposure and bacterial reduction was established. nih.gov The free-drug plasma AUC:MIC ratio was again identified as the key PK/PD driver. Specific targets were determined for achieving different levels of bacterial clearance from the kidneys. nih.gov These preclinical model data support the development of tebipenem for complicated UTIs. asm.orgnih.gov

Interactive Data Table: Tebipenem Efficacy in Murine Acute Pyelonephritis Model

| Pathogen Group | PK/PD Index | Efficacy Endpoint | Required Value | Source(s) |

| Enterobacteriaceae | free-drug plasma AUC:MIC ratio•1/τ | Net Bacterial Stasis | 26.2 | nih.gov |

| Enterobacteriaceae | free-drug plasma AUC:MIC ratio•1/τ | 1-log₁₀ CFU/g Reduction | 54.1 | nih.gov |

Gastrointestinal Infection Models (e.g., Shigella-Infected Murine and Gnotobiotic Piglet Systems)

Given the public health threat posed by multidrug-resistant (MDR) enteric pathogens, the efficacy of tebipenem pivoxil has been evaluated in models of severe gastrointestinal infections. scispace.comnih.gov Studies have shown that the orally bioavailable prodrug has ideal pharmacokinetic properties for treating gut pathogens and is effective at clearing infecting organisms. nih.govnih.govresearchgate.net

In a murine model of shigellosis caused by S. flexneri, oral administration of tebipenem pivoxil resulted in a significant 2.3-log reduction of bacteria in the small intestine compared to the untreated control group. nih.gov

The efficacy was further confirmed in a more physiologically relevant gnotobiotic piglet model of Shigella infection. scispace.comnih.gov In this model, tebipenem pivoxil was highly efficacious, reducing the bacterial load of Shigella in the stool from approximately 1x10⁷ CFU/g to undetectable levels within 24 hours of a single dose. scispace.com This performance was comparable to that of ciprofloxacin in susceptible strains. scispace.com These findings highlight the potential of tebipenem pivoxil as a repurposed therapy for severe diarrhea caused by MDR Shigella. nih.govnih.gov

Interactive Data Table: Efficacy of Tebipenem Pivoxil in Animal Models of Shigellosis

| Animal Model | Pathogen | Treatment | Site of Measurement | Bacterial Reduction | Source(s) |

| Mouse | S. flexneri 2457T | Tebipenem Pivoxil (oral) | Small Intestine | 2.3-log reduction vs. control | nih.gov |

| Gnotobiotic Piglet | Shigella | Tebipenem Pivoxil (oral) | Stool | ~7-log reduction (to zero CFU/g) in 24h | scispace.com |

Pharmacokinetic and Bioconversion Research of Tebipenem Prodrugs Post Intermediate Conversion

Bioconversion Pathways from Tebipenem (B1682724) Pivoxil to Active Tebipenem

The transformation of the prodrug tebipenem pivoxil into the pharmacologically active tebipenem is a crucial step that influences the drug's bioavailability and effectiveness.

Role of Endogenous Esterase Enzymes in Prodrug Activation

Tebipenem pivoxil is designed as a pivaloyloxymethyl ester prodrug to enhance its oral absorption. acs.org The activation of this prodrug is dependent on the action of endogenous enzymes. After oral administration, tebipenem pivoxil is rapidly converted to its active form, tebipenem, by carboxyesterases. acs.orgpatsnap.com These enzymes are present in the intestinal mucosa and facilitate the hydrolysis of the ester bond, releasing the active tebipenem. patsnap.comasm.orgnih.gov This enzymatic conversion is a vital part of the drug's mechanism, ensuring that the active component is available for systemic circulation. patsnap.com

Identification of Primary Sites for Prodrug Hydrolysis

The primary location for the bioconversion of tebipenem pivoxil to tebipenem is the enterocytes of the gastrointestinal tract. asm.orgnih.gov As the prodrug is absorbed from the gastrointestinal tract, it is metabolized by carboxyesterases within these intestinal epithelial cells. acs.org Following this conversion, the active tebipenem is then transferred into the bloodstream. acs.org

Mechanisms of Intestinal Absorption for Tebipenem Pivoxil

The intestinal absorption of tebipenem pivoxil is a multifaceted process that involves more than just simple diffusion, contributing to its high absorption rate compared to other oral β-lactam prodrugs. nih.govacs.org

Evidence for Carrier-Mediated Transport Mechanisms

Research has indicated that the absorption of tebipenem pivoxil is not solely reliant on passive diffusion. Studies utilizing Caco-2 cells, a model for the intestinal epithelial barrier, have shown that the uptake of tebipenem pivoxil is significantly reduced under conditions of ATP depletion and at lower temperatures (4°C). nih.govacs.orgacs.orgresearchgate.net These findings strongly suggest the involvement of an active, carrier-mediated transport system in the intestinal absorption process of tebipenem pivoxil. nih.govacs.orgacs.orgresearchgate.net

Contribution of Organic Anion Transporting Polypeptides (OATPs): OATP1A2 and OATP2B1

Further investigation into the carrier-mediated transport of tebipenem pivoxil has identified the involvement of specific transporters. It has been demonstrated that the Organic Anion Transporting Polypeptides OATP1A2 and OATP2B1 play a significant role in the intestinal uptake of this prodrug. acs.orgnih.govacs.orgacs.orgresearchgate.net Notably, the peptide transporter PEPT1 does not appear to be involved in its transport. nih.govacs.org

The affinity of these transporters for tebipenem pivoxil varies. OATP1A2 exhibits a considerably higher affinity for tebipenem pivoxil compared to OATP2B1. nih.govacs.orgacs.org The combination of transport via these OATPs and simple diffusion contributes to the high permeability of the intestinal apical membrane to tebipenem pivoxil. acs.orgnih.govacs.org

Table 1: Kinetic Parameters of Tebipenem Pivoxil Transport by OATPs

| Transporter | Michaelis-Menten Constant (Km) |

| OATP1A2 | 41.1 μM nih.govacs.org |

| OATP2B1 | > 1 mM nih.govacs.org |

Influence of pH on Transporter-Mediated Uptake Kinetics

The activity of the OATP transporters involved in tebipenem pivoxil uptake is influenced by the surrounding pH. Interestingly, the pH dependency differs between OATP1A2 and OATP2B1. OATP1A2-mediated transport of tebipenem pivoxil is most efficient at a slightly acidic pH of 6.5. nih.govacs.org In contrast, the uptake facilitated by OATP2B1 is more pronounced at neutral and weakly alkaline pH levels. nih.govacs.org This differential pH sensitivity suggests that the absorption of tebipenem pivoxil may vary along the gastrointestinal tract, where pH levels fluctuate.

Table 2: Optimal pH Conditions for OATP-Mediated Transport of Tebipenem Pivoxil

| Transporter | Optimal pH for Highest Activity |

| OATP1A2 | 6.5 nih.govacs.org |

| OATP2B1 | Neutral and weak alkaline nih.govacs.org |

Lack of Publicly Available Data Precludes Analysis of (4-Nitrophenyl)methyl Tebipenem as a Therapeutic Prodrug

A thorough review of scientific literature reveals a significant lack of publicly available research on the pharmacokinetic and bioconversion properties of the chemical compound this compound as a therapeutic prodrug. While this compound is utilized in the synthesis of tebipenem pivoxil, it functions as a protected intermediate rather than a compound developed for clinical administration. Consequently, the specific data required to populate the requested article sections on passive diffusion and comparative preclinical pharmacokinetics for this particular molecule does not exist in the public domain.

The synthesis of tebipenem pivoxil involves the use of 4-nitrobenzyl-(1R,5S, 6S)-6-[(R)-1-hydroxyethyl]-1-methyl-2-[1-(1,3-thiazolin-2-yl)azetidin-3-yl]thi-1-carbapen-2-em-3-carboxylate. researchgate.net In this process, the 4-nitrobenzyl group serves as a protecting group for the carboxylic acid. This protecting group is removed during a subsequent hydrogenation step before the final esterification to create tebipenem pivoxil. researchgate.net This role as a synthetic intermediate means that the compound is not intended for, nor has it been studied for, its own therapeutic effects or pharmacokinetic profile as a prodrug.

Extensive searches for pharmacokinetic and bioconversion data on "this compound" have yielded no results. The available body of research focuses almost exclusively on tebipenem pivoxil and its hydrobromide salt, which are the clinically developed oral prodrugs of the active antibiotic, tebipenem. nih.govnih.govnih.govresearchgate.netnih.govnih.gov These studies detail the absorption, distribution, metabolism, and excretion of tebipenem following the administration of its pivoxil-based prodrugs.

Given the strict focus of the requested article on "this compound" and the absence of any research into its properties as a prodrug, it is not possible to provide the requested analysis on its passive diffusion components or a comparative pharmacokinetic profile in preclinical animal models. The scientific community has not pursued this specific chemical entity as a potential therapeutic agent, and therefore the necessary data for such an article has not been generated.

Innovations and Future Directions in Carbapenem Prodrug Design and Drug Discovery Research

Strategies for Overcoming Bioavailability and Solubility Challenges in Carbapenem (B1253116) Development

A primary obstacle in developing oral carbapenems is their inherent low solubility and poor permeability across the intestinal wall. acs.orgnih.gov These molecules are often highly polar, which hinders their passive diffusion. The prodrug strategy is a well-established method to overcome these challenges by chemically modifying the parent drug to enhance its physicochemical properties. mdpi.comslideshare.net

Key strategies include:

Increasing Lipophilicity: Attaching a lipophilic (fat-soluble) promoiety to the carbapenem molecule can significantly enhance its ability to cross the lipid-rich membranes of intestinal cells. nih.gov This is often achieved by creating an ester linkage.

Utilizing Transporter-Mediated Uptake: Some prodrugs are designed to mimic natural substrates of intestinal transporters, such as peptide or organic anion transporters, to facilitate active transport into the bloodstream. nih.gov Research into the intestinal absorption mechanism of Tebipenem (B1682724) Pivoxil, for instance, shows involvement of human OATP family transporters. nih.gov

Improving Aqueous Solubility: While often the goal is to increase lipophilicity for absorption, in some cases, solubility in the gastrointestinal fluid is the limiting factor. Here, hydrophilic promoieties like phosphates can be attached to improve dissolution. slideshare.net

Enhancing Chemical Stability: The bicyclic ring structure of carbapenems is inherently unstable. researchgate.net Prodrug formulations can protect this core structure from degradation in the harsh acidic environment of the stomach and from enzymatic degradation before absorption. The hydrobromide salt of Tebipenem Pivoxil (Tebipenem HBr) was specifically designed to improve the stability of the drug substance. nih.gov

Tebipenem Pivoxil, a prodrug of Tebipenem, exemplifies these strategies. The addition of the pivoxil promoiety creates an ester that increases lipophilicity, leading to an oral bioavailability of approximately 60%. contagionlive.com Once absorbed, the ester bond is rapidly hydrolyzed by enzymes in the intestinal epithelium and plasma, releasing the active Tebipenem. asm.orgcontagionlive.com

Rational Design Approaches for Novel Oral Carbapenem Structures

The foundation of modern drug development has shifted from serendipitous discovery to rational design, where therapeutic agents are meticulously engineered based on a deep understanding of biological targets and mechanisms. nih.govslideshare.net In the context of oral carbapenems, this involves selecting a promoiety that not only improves bioavailability but also has a predictable and efficient cleavage process, releasing the active drug at the desired site without generating toxic byproducts.

The design process for a novel oral carbapenem like a hypothetical "(4-Nitrophenyl)methyl Tebipenem" would involve several considerations:

Choice of Promoiety: The "(4-Nitrophenyl)methyl" group would serve as the promoiety. Its properties—lipophilicity, size, and electronic effects—would be analyzed to predict its impact on absorption.

Linkage Chemistry: An ester linkage is the most common for carbapenem prodrugs, connecting the promoiety to the C-3 carboxylic acid of the Tebipenem core. acs.org The stability of this bond is critical; it must be stable enough to survive the gut but labile enough to be cleaved by esterase enzymes post-absorption.

Enzymatic Activation: The design must account for the specific enzymes, such as human carboxylesterases, that will activate the prodrug. nih.gov The structure of the prodrug must be compatible with the active site of these enzymes to ensure efficient hydrolysis. researchgate.net

Metabolic Byproducts: The cleavage of the prodrug releases the active drug and the promoiety. The "(4-Nitrophenyl)methanol" that would be released from "this compound" must be evaluated for its own metabolic fate and potential toxicity.

This rational approach allows medicinal chemists to fine-tune the pharmacokinetic profile of a drug, transforming a parent molecule with poor oral properties into a viable oral therapeutic. mdpi.comnih.gov

Application of Computational Modeling and In Silico Studies in Prodrug Optimization

Computational modeling and in silico (computer-based) studies are indispensable tools in modern prodrug design, allowing researchers to predict and analyze molecular behavior before undertaking costly and time-consuming synthesis and experimentation. mdpi.commdpi.com These methods provide deep insights into the interactions between a prodrug and biological systems.

Key computational techniques include:

In Silico Modeling: This allows for the prediction of how a prodrug will be absorbed, distributed, metabolized, and excreted (ADME). For a compound like "this compound," models could predict its intestinal permeability and metabolic stability.

Molecular Docking: This technique simulates the binding of a prodrug molecule into the active site of a target enzyme, such as a carboxylesterase. nih.govresearchgate.net It can predict the binding affinity and orientation, helping to determine if the prodrug is a good substrate for the enzyme responsible for its activation.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the dynamic process of enzyme-substrate binding and the subsequent chemical reaction (cleavage). nih.govmdpi.com This can elucidate the precise mechanism of prodrug activation.

Quantum Mechanics (QM) Simulations: QM methods can be used to study the electronic details of the bond-breaking and bond-forming steps during enzymatic hydrolysis, offering a highly accurate understanding of the reaction energetics. nih.govresearchgate.net

By using these computational tools, scientists can rationalize the design of new carbapenem analogs and prodrugs, screen large virtual libraries of potential promoieties, and prioritize the most promising candidates for synthesis. mdpi.comnih.gov This approach accelerates the development process and increases the probability of success. researchgate.netmdpi.com

Table 1: Hydrolytic Stability of Tebipenem Against Common β-Lactamase Enzymes This table presents kinetic data for the hydrolysis of Tebipenem and other carbapenems by various clinically relevant β-lactamase enzymes. Lower values indicate greater stability.

| Enzyme | Carbapenem | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| TEM-1 | Tebipenem | <0.01 | >500 | <20 |

| Imipenem | <0.01 | >500 | <20 | |

| CTX-M-15 | Tebipenem | <0.01 | >500 | <20 |

| Imipenem | <0.01 | >500 | <20 | |

| AmpC | Tebipenem | <0.01 | >500 | <20 |

| Imipenem | 0.04 | >500 | 80 | |

| KPC-3 | Tebipenem | 200 | 100 | 2.0 x 10⁶ |

| Imipenem | 300 | 50 | 6.0 x 10⁶ | |

| OXA-48 | Tebipenem | 2 | 10 | 2.0 x 10⁵ |

| Imipenem | 1 | 10 | 1.0 x 10⁵ | |

| NDM-1 | Tebipenem | 10 | 100 | 1.0 x 10⁵ |

| Imipenem | 100 | 20 | 5.0 x 10⁶ |

Source: Data adapted from studies on Tebipenem's stability against hydrolysis by clinically relevant β-lactamases. nih.govresearchgate.net

Emerging Research Trends in Oral Carbapenem Development for Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a global health crisis, with multidrug-resistant Gram-negative bacteria posing a particularly urgent threat. nih.gov Carbapenems are critical for treating infections caused by pathogens that produce extended-spectrum β-lactamases (ESBLs). nih.govoup.com However, the emergence of carbapenem-resistant Enterobacterales (CRE) threatens the efficacy of this entire class of antibiotics. nih.gov

Current research trends are focused on several key areas:

New Oral Agents for Complicated Infections: There is a major push to develop oral carbapenems to treat serious infections like complicated urinary tract infections (cUTIs), which are increasingly caused by ESBL-producing bacteria. nih.govcontagionlive.com Tebipenem HBr is a leading candidate, being developed as a potential oral alternative to intravenous therapy for cUTIs. asm.orgsperotherapeutics.com

Combination Therapies: To combat carbapenemase-producing organisms, new strategies involve combining a β-lactam antibiotic with a β-lactamase inhibitor (BLI). oup.com While most new BLI combinations are intravenous, research into oral combinations is an active area.

Antimicrobial Stewardship: The availability of an oral carbapenem raises concerns about potential overuse, which could accelerate resistance. contagionlive.commedpagetoday.com A significant trend involves developing strategies and guidelines to ensure these new agents are used judiciously, reserving them for infections where they are truly needed to preserve their long-term effectiveness. nih.govcontagionlive.com

Expanding the Pipeline: Pharmaceutical companies and research consortia are actively working to discover and develop new drug candidates, including novel carbapenems and inhibitors, to stay ahead of evolving resistance mechanisms. theinsightpartners.com

The development of potent, safe, and stable oral carbapenems like Tebipenem HBr represents a pivotal trend, offering the potential to shift the treatment of serious MDR infections from the hospital to the community, reducing healthcare costs and improving patient quality of life. asm.orgcontagionlive.com

Table 2: Pharmacokinetic Parameters of Tebipenem After Administration of Crushed vs. Whole Tablets This table shows that the bioavailability of Tebipenem is maintained when the tablet is crushed and administered via a nasogastric tube, indicating formulation flexibility.

| Administration Method | Cmax (mg/L) (Mean ± SD) | AUC₀₋₈ (mg•h/L) (Mean ± SD) |

| Whole Tablet (Reference) | 12 ± 3.4 | 17.9 ± 2.3 |

| Crushed Tablet via NGT | 11.1 ± 3.9 | 17.5 ± 3.5 |

| Crushed Tablet via NGT with Enteral Feeds | 10.2 ± 1.9 | 15 ± 4.3 |

Source: Data from a Phase 1 study on the relative bioavailability of Tebipenem. oup.com NGT: Nasogastric Tube; Cmax: Maximum total plasma concentration; AUC₀₋₈: Area under the curve from 0 to 8 hours.

Q & A

Q. How can academic researchers leverage federal funding mechanisms for this compound studies?

- Methodological Answer :

- Grant Alignment : Target programs like BARDA (HHSO100201800015C) for antibiotic development. Emphasize public health relevance, such as addressing carbapenem-resistant infections .

- Collaborative Frameworks : Partner with institutions holding QIDP/Fast Track designations to streamline regulatory interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.